molecular formula C26H31Br2N3O B14431294 N'-Phenyl-N-(p-(2-piperidinoethoxy)phenyl)benzamidine dihydrobromide CAS No. 80785-08-6

N'-Phenyl-N-(p-(2-piperidinoethoxy)phenyl)benzamidine dihydrobromide

Cat. No.: B14431294
CAS No.: 80785-08-6
M. Wt: 561.4 g/mol
InChI Key: GSRNYDLWECXRIE-UHFFFAOYSA-N
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Description

N’-Phenyl-N-(p-(2-piperidinoethoxy)phenyl)benzamidine dihydrobromide is a complex organic compound that belongs to the class of phenylpiperidines. These compounds are characterized by a phenyl moiety directly attached to a piperidine ring. This particular compound is known for its diverse pharmacological effects, including central nervous system activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-Phenyl-N-(p-(2-piperidinoethoxy)phenyl)benzamidine dihydrobromide typically involves multiple steps. One common method includes the reaction of piperidine with phenylbenzamidine under controlled conditions. The reaction is often carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

N’-Phenyl-N-(p-(2-piperidinoethoxy)phenyl)benzamidine dihydrobromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups .

Scientific Research Applications

N’-Phenyl-N-(p-(2-piperidinoethoxy)phenyl)benzamidine dihydrobromide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its effects on biological systems, particularly its interaction with neurotransmitter receptors.

    Medicine: Investigated for potential therapeutic uses, including its analgesic and anti-inflammatory properties.

    Industry: Utilized in the development of pharmaceuticals and other chemical products

Mechanism of Action

The mechanism of action of N’-Phenyl-N-(p-(2-piperidinoethoxy)phenyl)benzamidine dihydrobromide involves its interaction with specific molecular targets in the body. It is known to bind to certain receptors in the central nervous system, modulating neurotransmitter activity and exerting its pharmacological effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-Phenyl-N-(p-(2-piperidinoethoxy)phenyl)benzamidine dihydrobromide is unique due to its specific chemical structure, which imparts distinct pharmacological effects. Its combination of phenyl and piperidine moieties allows for versatile interactions with biological targets, making it valuable in various research and industrial applications .

Properties

CAS No.

80785-08-6

Molecular Formula

C26H31Br2N3O

Molecular Weight

561.4 g/mol

IUPAC Name

[anilino(phenyl)methylidene]-[4-(2-piperidin-1-ium-1-ylethoxy)phenyl]azanium;dibromide

InChI

InChI=1S/C26H29N3O.2BrH/c1-4-10-22(11-5-1)26(27-23-12-6-2-7-13-23)28-24-14-16-25(17-15-24)30-21-20-29-18-8-3-9-19-29;;/h1-2,4-7,10-17H,3,8-9,18-21H2,(H,27,28);2*1H

InChI Key

GSRNYDLWECXRIE-UHFFFAOYSA-N

Canonical SMILES

C1CC[NH+](CC1)CCOC2=CC=C(C=C2)[NH+]=C(C3=CC=CC=C3)NC4=CC=CC=C4.[Br-].[Br-]

Origin of Product

United States

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